molecular formula C20H23BrN4O B2437577 3-bromo-N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)benzamide CAS No. 2034503-79-0

3-bromo-N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)benzamide

Cat. No.: B2437577
CAS No.: 2034503-79-0
M. Wt: 415.335
InChI Key: MLRVCHPCSMBKLW-UHFFFAOYSA-N
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Description

3-bromo-N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)benzamide is a complex organic compound that features a bromine atom, a tetrahydrocinnolinyl group, a piperidinyl group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)benzamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:

    Formation of the tetrahydrocinnolinyl group: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the piperidinyl group: This step often involves the reaction of the tetrahydrocinnolinyl intermediate with a piperidine derivative.

    Formation of the benzamide moiety: This final step involves the coupling of the brominated intermediate with a benzoyl chloride derivative in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)benzamide can undergo various chemical reactions, including:

    Substitution reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.

    Oxidation and reduction reactions: The compound can be oxidized or reduced to form different derivatives.

    Coupling reactions: The benzamide moiety can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

    Substitution reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and mild heating.

    Oxidation reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Coupling reactions: Catalysts such as palladium or copper are often used in the presence of ligands and bases.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

3-bromo-N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)benzamide has several scientific research applications:

    Medicinal chemistry: It can be used as a scaffold for the development of new drugs with potential therapeutic effects.

    Pharmacology: The compound can be studied for its interactions with biological targets, such as receptors and enzymes.

    Organic synthesis: It serves as an intermediate in the synthesis of more complex molecules.

    Material science: The compound’s unique structure may be explored for the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-bromo-N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)benzamide involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The specific pathways and targets depend on the context of its use. For example, in medicinal chemistry, the compound may bind to a receptor and modulate its activity, leading to a therapeutic effect.

Comparison with Similar Compounds

Similar Compounds

    3-bromo-N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)acetamide: Similar structure but with an acetamide group instead of a benzamide group.

    3-chloro-N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)benzamide: Similar structure but with a chlorine atom instead of a bromine atom.

    N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)benzamide: Similar structure but without the halogen atom.

Uniqueness

The uniqueness of 3-bromo-N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)benzamide lies in its specific combination of functional groups, which can confer distinct chemical and biological properties. The presence of the bromine atom, for example, can influence the compound’s reactivity and interactions with biological targets.

Properties

IUPAC Name

3-bromo-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23BrN4O/c21-16-6-3-5-15(12-16)20(26)22-17-8-10-25(11-9-17)19-13-14-4-1-2-7-18(14)23-24-19/h3,5-6,12-13,17H,1-2,4,7-11H2,(H,22,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLRVCHPCSMBKLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN=C(C=C2C1)N3CCC(CC3)NC(=O)C4=CC(=CC=C4)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23BrN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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